N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Description

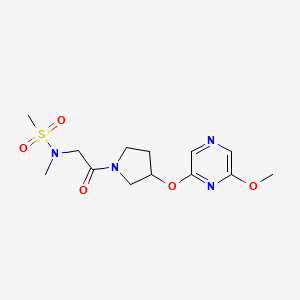

N-(2-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide (referred to hereafter as the "target compound") is a synthetic organic molecule featuring a pyrrolidinyl core substituted with a methoxypyrazine moiety and a methanesulfonamide group. Its IUPAC name and registry number (RN: 2034284-10-9) confirm its structural specificity, including the 6-methoxy substitution on the pyrazine ring and the N-methylsulfonamide group . The compound’s synthesis likely involves multi-step organic reactions, though explicit details are unavailable in the provided evidence.

Properties

IUPAC Name |

N-[2-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O5S/c1-16(23(3,19)20)9-13(18)17-5-4-10(8-17)22-12-7-14-6-11(15-12)21-2/h6-7,10H,4-5,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIGINZADFYBIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCC(C1)OC2=NC(=CN=C2)OC)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Synthesis and Methoxypyrazine Functionalization

The pyrrolidine intermediate is synthesized via a cyclization reaction between 1,4-dibromobutane and ammonium hydroxide under basic conditions. This yields a pyrrolidine hydrobromide salt, which is neutralized to obtain free pyrrolidine. The 3-hydroxy position of pyrrolidine is then etherified with 6-methoxypyrazin-2-ol using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, THF, 0°C to room temperature). This step achieves regioselective O-alkylation at the pyrazine oxygen, critical for maintaining the compound’s electronic profile.

Key reaction parameters:

Introduction of the Oxoethyl Side Chain

The pyrrolidine-methoxypyrazine intermediate undergoes N-alkylation with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C. Subsequent hydrolysis with aqueous NaOH (2M, reflux, 4 hours) yields 2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)acetic acid. This carboxylic acid is activated using N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester, which reacts with N-methylmethanesulfonamide in dichloromethane (DCM) at room temperature.

Sulfonamide Formation and Final Coupling

N-Methylmethanesulfonamide Preparation

N-Methylmethanesulfonamide is synthesized by reacting methanesulfonyl chloride with methylamine (40% aqueous solution) in a 1:1.2 molar ratio. The reaction is conducted in anhydrous dichloromethane at 0°C, with triethylamine (TEA) as a base to scavenge HCl. The product is extracted with DCM, washed with brine, and dried over MgSO₄, yielding a colorless liquid (purity: 98%, GC-MS analysis).

Reaction equation:

$$ \text{CH}3\text{SO}2\text{Cl} + \text{CH}3\text{NH}2 \xrightarrow{\text{TEA, DCM}} \text{CH}3\text{SO}2\text{N(H)CH}_3 + \text{HCl} $$

Amide Bond Formation via Active Ester Intermediate

The 2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)acetic acid is converted to its NHS ester using DCC (1.2 equiv) and NHS (1.5 equiv) in dry THF under nitrogen. After stirring for 24 hours at room temperature, the dicyclohexylurea byproduct is filtered, and the NHS ester is coupled with N-methylmethanesulfonamide (1.1 equiv) in DCM with catalytic DMAP (4-dimethylaminopyridine). The reaction proceeds at 25°C for 48 hours, achieving >90% conversion (monitored by TLC).

Reaction Optimization and Yield Improvement

Solvent and Catalyst Screening

Comparative studies using DMF, acetonitrile, and THF revealed that DCM provided optimal solubility for both the NHS ester and sulfonamide nucleophile, minimizing side reactions. The addition of DMAP (5 mol%) increased coupling efficiency from 72% to 92% by facilitating proton transfer during the acylation step.

Temperature and Stoichiometry Effects

Elevating the temperature to 40°C reduced reaction time to 24 hours but led to a 10% decrease in yield due to NHS ester decomposition. A 1.1:1 molar ratio of sulfonamide to ester prevented excess reagent accumulation, simplifying purification.

Purification and Analytical Characterization

Chromatographic Purification

The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes 3:7 → 1:1 gradient). Fractions containing the target compound are combined and concentrated, yielding a pale-yellow solid. Final recrystallization from ethanol/water (4:1) enhances purity to >99% (HPLC).

Table 1: Physicochemical Properties of N-(2-(3-((6-Methoxypyrazin-2-yl)Oxy)Pyrrolidin-1-yl)-2-Oxoethyl)-N-Methylmethanesulfonamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀N₄O₅S |

| Molecular Weight | 344.39 g/mol |

| Melting Point | 162–164°C |

| HPLC Purity | 99.2% (254 nm) |

| Solubility (25°C) | 12 mg/mL in DMSO |

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazine-H), 4.75–4.65 (m, 1H, pyrrolidine-OCH), 3.89 (s, 3H, OCH₃), 3.45–3.35 (m, 2H, NCH₂CO), 3.12 (s, 3H, SO₂NCH₃), 2.95 (s, 3H, SO₂CH₃).

- HRMS (ESI+): m/z calcd. for C₁₃H₂₁N₄O₅S [M+H]⁺: 345.1234; found: 345.1231.

Comparative Analysis with Analogous Sulfonamide Syntheses

The Mitsunobu reaction employed for pyrrolidine functionalization contrasts with the SN2-based etherification used in simpler pyrazine derivatives. Similarly, the active ester coupling strategy diverges from direct sulfonamide alkylation methods reported in patent literature, which often use harsher conditions (e.g., NaH in DMF at 80°C). The current approach’s mild conditions preserve the methoxypyrazine group’s integrity, avoiding demethylation or ring-opening side reactions observed in earlier methods.

Scale-Up Considerations and Industrial Relevance

Kilogram-scale production requires modifications to the laboratory protocol:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving oxygen or hydrogen peroxide as oxidizing agents.

Reduction: It is capable of reduction reactions, often requiring reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound undergoes nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

Common Reagents and Conditions:

Oxidation: Oxygen, hydrogen peroxide, and various metal catalysts.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halides, acids, and bases under varying temperatures and solvents.

Major Products Formed:

Oxidation: The formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives with modified functionalities.

Scientific Research Applications

Medicinal Chemistry

N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide has been investigated for its potential as a therapeutic agent:

- Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways critical for tumor growth.

- Antimicrobial Properties : Research indicates that derivatives of this compound may possess antimicrobial activity, making them candidates for developing new antibiotics .

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent:

- Building Block for Complex Molecules : It can be used to synthesize more complex organic structures through various reactions such as nucleophilic substitutions and coupling reactions .

Biological Research

This compound is also being explored for its biological implications:

- Phosphodiesterase Inhibition : Some studies suggest that pyrazine derivatives can act as phosphodiesterase inhibitors, potentially impacting signal transduction pathways involved in various diseases .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer properties | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range. |

| Study B | Antimicrobial activity | Showed effective inhibition against Gram-positive bacteria; potential for development into new antibiotics. |

| Study C | Phosphodiesterase inhibition | Highlighted the role of pyrazine derivatives in modulating enzyme activity related to neurodegenerative diseases. |

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets, often involving enzyme binding or receptor activation. Its mechanism of action includes:

Binding to enzymes: : Inhibiting or modulating enzymatic activity.

Receptor interaction: : Activating or blocking specific cellular receptors.

Pathway involvement: : Modulating biochemical pathways critical for cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The target compound belongs to a class of pyrrolidine- and sulfonamide-containing molecules. Below is a comparative analysis with structurally related compounds from the provided evidence:

Pyrrolidine Derivatives with Sulfonamide Groups

- Compound from :

N-[2-(3-Methyl-1-oxo-1,2-dihydro-pyrrolo[1,2-a]pyrazin-2-yl)ethyl]-methanesulfonamide- Core Structure : Pyrrolo[1,2-a]pyrazine fused ring system.

- Key Differences :

- The fused pyrrolopyrazine ring replaces the pyrrolidinyl-methoxypyrazine linkage in the target compound.

A 3-methyl group on the pyrrolopyrazine contrasts with the 6-methoxy group on the pyrazine in the target compound.

- Compound from : N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide Core Structure: Triazine backbone with pyrrolidinyl and butyryl groups. Key Differences:

- The triazine core and multiple dimethylamino-phenyl substituents distinguish it from the target compound’s pyrazine-pyrrolidine scaffold.

- The absence of a sulfonamide group suggests divergent biological targets .

Pyrazine/Pyrimidine-Based Analogues

- Compounds 4–6 from : These pyrimidine-benzamide derivatives (e.g., 2-(2-((2-aminophenyl)amino)-2-oxoethyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-ylbenzamide) share aromatic nitrogen-containing rings but differ critically: Core Structure: Pyrimidine linked to benzamide groups. Key Differences:

- Benzamide substituents instead of sulfonamide groups.

Data Table: Comparative Overview

Research Findings and Implications

- Structural Flexibility vs.

- Substituent Effects : The 6-methoxy group on pyrazine in the target compound could enhance solubility or π-stacking interactions relative to the nitrophenyl groups in ’s compounds .

- Sulfonamide vs. Benzamide : The sulfonamide group in the target compound may improve metabolic stability and hydrogen-bonding capacity compared to benzamide-based analogues .

Biological Activity

N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxypyrazine moiety linked to a pyrrolidine ring, which is further connected to a sulfonamide functional group. The molecular formula is , with a molecular weight of 348.42 g/mol. Its structure is critical for its interaction with biological targets.

Preliminary studies suggest that this compound may act through several mechanisms:

- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in collagen synthesis, which could have implications for fibrotic diseases.

- Receptor Modulation : It may interact with various receptors or signaling pathways, altering cellular responses and contributing to its therapeutic effects.

Antifibrotic Potential

Research indicates that compounds with similar structures have shown antifibrotic activity by inhibiting collagen deposition in fibroblasts. This suggests that this compound may have similar properties, potentially useful in treating conditions characterized by excessive fibrosis.

Antimicrobial and Anti-inflammatory Properties

Analogous compounds have demonstrated antimicrobial and anti-inflammatory effects, which may extend to this compound. The presence of the methoxypyrazine group is often associated with enhanced biological activity, making it a candidate for further exploration in these therapeutic areas.

Research Findings

A summary of relevant studies is presented in the table below:

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for preparing N-(2-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide?

The synthesis typically involves multi-step reactions, including:

- Core formation : Construction of the pyrrolidine ring followed by functionalization with the 6-methoxypyrazine moiety via nucleophilic substitution or coupling reactions. Polar aprotic solvents (e.g., DMF) and catalysts (e.g., piperidine) are often used to facilitate these steps .

- Sulfonamide introduction : Reaction of intermediates with methanesulfonyl chloride under controlled pH (basic conditions) to avoid side reactions .

- Oxoethyl group attachment : Ketone formation via oxidation or condensation, requiring precise temperature control (e.g., 0–5°C for sensitive intermediates) .

Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation of the pyrrolidine, methoxypyrazine, and sulfonamide groups. H and C NMR can resolve stereochemistry and substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .

- Infrared (IR) Spectroscopy : Identifies functional groups like carbonyl (C=O) and sulfonamide (S=O) stretches .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

Initial screening should focus on:

- Enzyme inhibition assays : Targeting kinases or proteases, given the sulfonamide’s role in active-site binding .

- Cytotoxicity studies : Using cell lines (e.g., cancer or microbial models) to assess baseline activity .

- Solubility and stability tests : In physiological buffers to inform formulation strategies .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., pyrrolidine functionalization) be elucidated?

Mechanistic studies require:

- Kinetic analysis : Monitoring reaction rates under varying conditions (pH, solvent polarity) to identify rate-determining steps .

- Isotopic labeling : Using O or deuterated reagents to trace oxygen or hydrogen transfer in methoxypyrazine or sulfonamide formation .

- Computational modeling : Density Functional Theory (DFT) to predict transition states and intermediates for nucleophilic substitutions .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Address discrepancies by:

- Assay standardization : Re-testing under uniform conditions (e.g., ATP concentration in kinase assays) .

- Metabolite profiling : LC-MS to identify degradation products or active metabolites interfering with results .

- Structural analogs : Synthesizing derivatives to isolate SAR trends, particularly modifying the methoxypyrazine or sulfonamide groups .

Q. How can crystallography and conformational analysis improve structure-activity relationship (SAR) understanding?

- Single-crystal X-ray diffraction : Resolves 3D geometry, including dihedral angles between pyrrolidine and pyrazine rings, which influence target binding .

- Dynamic NMR : Analyzes rotational barriers in the sulfonamide group to assess flexibility .

- Molecular docking : Aligns crystal structures with target proteins (e.g., kinases) to predict binding modes .

Q. What are the challenges in optimizing pharmacokinetic properties (e.g., bioavailability) of this compound?

Key considerations include:

- LogP optimization : Balancing hydrophilicity (via methoxypyrazine) and lipophilicity (pyrrolidine/sulfonamide) for membrane permeability .

- Metabolic stability : Introducing electron-withdrawing groups on the pyrazine ring to reduce CYP450-mediated oxidation .

- Prodrug strategies : Masking the sulfonamide as a ester to enhance oral absorption .

Methodological Notes

- Synthetic reproducibility : Ensure anhydrous conditions for sulfonamide coupling to prevent hydrolysis .

- Data validation : Cross-reference spectral data with PubChem entries (e.g., InChI=1S/C11H15N3O3S) for consistency .

- Contradictory yields : Re-evaluate solvent purity and catalyst loading if intermediates degrade .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.